N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Antibacterial Peptidoglycan biosynthesis MurF inhibitors

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (CAS 865545-89-7) is a synthetic organic compound combining a 3-cyanothiophene amide motif with a dihydroquinoline-sulfonylbenzamide scaffold. This unique architecture merges two pharmacophores independently associated with distinct therapeutic targets: the cyanothiophene moiety is a privileged fragment for inhibiting the bacterial enzyme MurF , while the dihydroquinoline-sulfonylbenzamide core is known for microtubule-destabilizing and antiproliferative activity.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.51
CAS No. 865545-89-7
Cat. No. B2874211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
CAS865545-89-7
Molecular FormulaC21H17N3O3S2
Molecular Weight423.51
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C#N
InChIInChI=1S/C21H17N3O3S2/c22-14-17-11-13-28-21(17)23-20(25)16-7-9-18(10-8-16)29(26,27)24-12-3-5-15-4-1-2-6-19(15)24/h1-2,4,6-11,13H,3,5,12H2,(H,23,25)
InChIKeyXPPBGCREZKHXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (CAS 865545-89-7): A Dual-Pharmacophore Research Probe


N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (CAS 865545-89-7) is a synthetic organic compound combining a 3-cyanothiophene amide motif with a dihydroquinoline-sulfonylbenzamide scaffold. This unique architecture merges two pharmacophores independently associated with distinct therapeutic targets: the cyanothiophene moiety is a privileged fragment for inhibiting the bacterial enzyme MurF [1], while the dihydroquinoline-sulfonylbenzamide core is known for microtubule-destabilizing and antiproliferative activity [2]. The compound, with a molecular weight of 423.51 g/mol and high predicted lipophilicity, serves as a specialized probe for investigating multi-target pharmacology or structure-activity relationship (SAR) divergence within these target classes.

Chemical Precision vs. Generic Substitution: The Critical Role of the 3-Cyanothiophene Amide Moiety in N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide


Generic substitution cannot replicate the distinct pharmacological vector of this compound because its two functional modules are intrinsically linked to separate target profiles. Simple replacement with the N-cyclopropyl analog, a known microtubule destabilizer [1], forfeits the MurF inhibitory potential conferred by the 3-cyanothiophene group [2]. Conversely, using a cyanothiophene-based MurF inhibitor lacking the sulfonyl dihydroquinoline core abandons the scaffold's documented ability to induce microtubule depolymerization and bypass P-glycoprotein-mediated multidrug resistance [1]. This compound is the only reported structure that combines these two specific pharmacophores, making it a non-fungible tool for assessing target engagement crosstalk or for screening in biological systems where both mechanisms are hypothesized to be relevant.

Quantitative Differentiation Evidence for N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide


MurF Enzyme Inhibition: Class-Level Potency of the Cyanothiophene Pharmacophore

While direct MurF inhibition data for this exact compound is not available, the 3-cyanothiophene moiety is a critical pharmacophore for MurF inhibition. In the foundational SAR study, structural optimization of cyanothiophene-based inhibitors yielded compounds with nanomolar potency against MurF from Streptococcus pneumoniae, with the most potent derivatives achieving IC50 values < 100 nM [1]. This establishes the 3-cyanothiophene group as a validated fragment for MurF engagement, a property absent in the closely related N-cyclopropyl analog, which operates via a microtubule-destabilizing mechanism and has an antiproliferative IC50 in the low micromolar range (compound 3; exact IC50 values reported in cell-based assays) [2]. The presence of the 3-cyanothiophene amide therefore suggests potential MurF targeting capability that the N-cyclopropyl comparator lacks by design.

Antibacterial Peptidoglycan biosynthesis MurF inhibitors

Microtubule-Destabilizing Activity: Structural Requirement of the Dihydroquinoline Sulfonamide Core

The dihydroquinoline-1(2H)-yl sulfonyl benzamide core is a validated scaffold for microtubule destabilization. The N-cyclopropyl analog (compound 3) demonstrated low micromolar antiproliferative activity, caused G2/M cell cycle arrest, and depolymerized microtubules in interphase cells [1]. Critically, this compound was not susceptible to the P-glycoprotein (P-gp) drug efflux pump, a major mechanism of multidrug resistance. This property is directly attributed to the sulfonamide linkage and the dihydroquinoline ring system [1]. The target compound retains this entire pharmacophore, suggesting it may also exhibit P-gp evasion, a feature that distinguishes it from many classical microtubule-targeting agents (e.g., taxanes, vinca alkaloids) which are often P-gp substrates [1]. A direct comparator within the cyanothiophene MurF inhibitor class would not be expected to possess this microtubule-targeting activity, as those structures lack the critical dihydroquinoline-sulfonylbenzamide core.

Antiproliferative Microtubule depolymerization Multidrug resistance

Selectivity Profile: Dual Pharmacophore Design Implies Broader Target Engagement

The unique combination of two independently validated pharmacophores within a single molecule creates a differentiated selectivity profile. A standard MurF inhibitor (e.g., a simple cyanothiophene derivative) is designed for high selectivity against the bacterial enzyme and has no known activity against mammalian microtubules [1]. Conversely, the N-cyclopropyl analog potently depolymerizes microtubules but shows no antibacterial activity [2]. The target compound, by integrating both modules, allows for the simultaneous probing of both pathways in mixed-culture or infection models. This dual activity is not achievable by simply mixing two separate compounds due to differences in permeability, metabolism, and target engagement kinetics. The compound thus represents a unique tool for studying the polypharmacology of these two target classes.

Multi-target pharmacology Selectivity screening Antibacterial/anticancer crosstalk

Optimal Use Cases for N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide in Drug Discovery Research


Investigating Synergistic Antibacterial Mechanisms in Immunocompromised Infection Models

Based on its potential to simultaneously engage bacterial MurF and host microtubules, this compound is suited for advanced antibacterial research. It can be used to explore whether microtubule depolymerization in host cells enhances the efficacy of cell wall synthesis inhibitors, a strategy to combat intracellular pathogens where both bacterial and host cell dynamics are critical [1] [2].

Probing the Structural Basis for P-Glycoprotein Evasion in Multidrug-Resistant Cancer

The dihydroquinoline-sulfonylbenzamide core's established ability to evade P-gp-mediated efflux makes this compound a valuable chemical biology tool. It can be used in comparative studies with known P-gp substrates like paclitaxel to identify the precise structural features conferring efflux pump evasion, informing the design of next-generation antimitotics [2].

Deorphanizing the Polypharmacology of Cyanothiophene Amides via Chemical Proteomics

This compound can serve as a bait molecule in affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA) to identify its full target engagement profile. This approach can uncover novel off-targets for both the cyanothiophene and dihydroquinoline moieties, thereby refining our understanding of their pharmacology beyond MurF and tubulin [1] [2].

Structure-Activity Relationship (SAR) Anchor Point for Dual-Target Lead Optimization

As a rare example of a chimeric molecule bridging two distinct pharmacophores, it provides an ideal starting point for iterative medicinal chemistry. SAR studies can systematically modify the linker or each terminal group to balance potency against both targets, a critical step in developing balanced dual inhibitors for complex diseases [1] [2].

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.